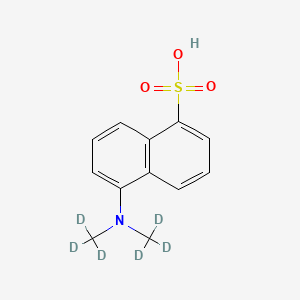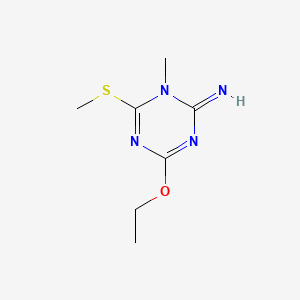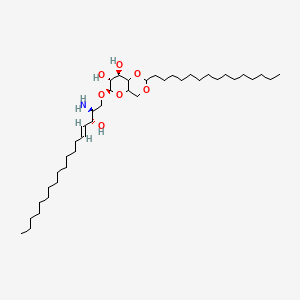
Acide Dansyl-d6
Vue d'ensemble
Description
Dansyl Acid-d6 is a derivative of dansyl chloride, a highly reactive non-fluorescent reagent that easily reacts with amines, yielding fluorescent derivatives . It is used for amino-acids derivatization and many other detection techniques .
Synthesis Analysis
Starting from dansyl-chloride, in reaction with 1,1-diphenylhydrazine and methoxyamine, two new fluorescent derivatives were obtained and characterized by NMR, IR, UV-Vis, HR-MS, and fluorescence spectroscopy . The synthesis of Dansyl Acid-d6 involves chemical derivatization where amino acids are covalently linked to a chemical that improves retention on reverse-phase columns .Molecular Structure Analysis
The molecular formula of Dansyl Acid-d6 is C12H13NO3S . It has a molecular weight of 257.34 g/mol . The InChIKey of Dansyl Acid-d6 is BBEQQKBWUHCIOU-WFGJKAKNSA-N .Chemical Reactions Analysis
Both compounds generated from the reaction of dansyl-chloride with 1,1-diphenylhydrazine and methoxyamine generate free radicals by oxidation, as demonstrated by ESR spectroscopy . Compound 1 generates the corresponding hydrazyl-persistent free radical, evidenced directly by ESR spectroscopy, while compound 2 generates in the first instance the methoxyaminyl short-lived free radical, which decomposes rapidly with the formation of the methoxy radical, evidenced by the ESR spin-trapping technique .Physical and Chemical Properties Analysis
The exact mass and monoisotopic mass of Dansyl Acid-d6 are both 257.09927493 g/mol . It has a topological polar surface area of 66 Ų . It has a complexity of 360 .Applications De Recherche Scientifique
Quantification des acides aminés
L'acide Dansyl-d6 est utilisé dans la quantification des acides aminés dans les échantillons biologiques, ce qui est un outil essentiel pour l'étude du métabolisme . Cette méthode implique une dérivatisation chimique et la chromatographie liquide en spectrométrie de masse (LC-MS), fournissant une approche simple, rapide et robuste pour l'analyse des acides aminés protéinogènes .
Études de reprogrammation métabolique
La quantification ciblée des acides aminés par la dansylation fait partie de la recherche sur la reprogrammation métabolique. Elle permet l'analyse détaillée des changements métaboliques dans les cellules, ce qui est essentiel pour comprendre les maladies comme le cancer .
Marquage des biomolécules
Le chlorure de dansyle-d6, qui contient de l'this compound, est utilisé pour marquer des biomolécules telles que les amines, les acides aminés et les protéines. Le groupe chlorure réactif forme des liaisons covalentes avec les groupes amine de ces biomolécules, ce qui donne un marqueur dansyle.
Détermination de la séquence peptidique
La méthode de dansylation est une technique extrêmement sensible pour identifier les acides aminés, en particulier dans la détermination de la séquence peptidique. Elle implique un marquage fluorescent sous lumière UV et une identification par chromatographie sur couche mince .
Mécanisme D'action
Target of Action
Dansyl Acid-d6 primarily targets amino acids . It reacts with the free amino groups of peptides and proteins . This interaction is critical for the analysis of amino acids in biological samples, which is a crucial tool for studying metabolism .
Mode of Action
Dansyl Acid-d6 interacts with its targets through a process known as dansylation . In this process, dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products . These products are well-retained on reverse-phase columns .
Biochemical Pathways
The dansylation process affects the metabolic pathways of amino acids . The resulting dansylated amino acids can be analyzed using liquid chromatography-mass spectrometry (LC-MS), providing valuable insights into the metabolism of these amino acids .
Pharmacokinetics
The compound’s ability to react with amino acids and its use in lc-ms analysis suggest that it may have significant bioavailability .
Result of Action
The result of Dansyl Acid-d6’s action is the formation of dansylated amino acids . These dansylated amino acids are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This is an extremely sensitive method for identifying amino acids and has found considerable use in peptide sequence determination .
Action Environment
The action of Dansyl Acid-d6 can be influenced by environmental factors. For instance, the dansylation reaction occurs at room temperature in a sodium carbonate buffer . .
Safety and Hazards
Dansyl Acid-d6 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It should be stored locked up in a well-ventilated place and the container should be kept tightly closed .
Analyse Biochimique
Biochemical Properties
Dansyl Acid-d6 plays a crucial role in biochemical reactions, particularly in the analysis of amino acids . It reacts with free amines, yielding dansylated reaction products . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules, facilitating their identification and analysis .
Cellular Effects
The effects of Dansyl Acid-d6 on cells are primarily related to its role in amino acid analysis . By reacting with amino acids, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Dansyl Acid-d6 exerts its effects at the molecular level through its reaction with free amino groups of peptides and proteins . This reaction results in the formation of a dansyl derivative of the N-terminal amino acid, which is resistant to acid hydrolysis . This mechanism allows Dansyl Acid-d6 to influence enzyme activity, biomolecular interactions, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Dansyl Acid-d6 is typically incubated with amino acid standards or samples at room temperature for 60 minutes . Over time, free amines react with Dansyl Acid-d6, yielding dansylated reaction products . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed through these reactions .
Metabolic Pathways
Dansyl Acid-d6 is involved in the metabolic pathways related to amino acid analysis . It interacts with enzymes and cofactors during the process of amino acid derivatization
Transport and Distribution
The transport and distribution of Dansyl Acid-d6 within cells and tissues are closely tied to its biochemical properties and reactions. It is distributed wherever amino acids are present and can interact with various transporters or binding proteins during the process of amino acid analysis .
Subcellular Localization
The subcellular localization of Dansyl Acid-d6 is determined by its interactions with amino acids. It is typically localized wherever amino acids are present within the cell
Propriétés
IUPAC Name |
5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEQQKBWUHCIOU-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, hydrochloride (1:1), (3S)-](/img/structure/B589928.png)





![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)
